molecular formula C15H24OSi B14456265 Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- CAS No. 73795-12-7

Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]-

Katalognummer: B14456265
CAS-Nummer: 73795-12-7
Molekulargewicht: 248.43 g/mol
InChI-Schlüssel: RFXKDQLXVIXGHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- is a chemical compound with the molecular formula C14H22OSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate alcohol or phenol derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products have diverse applications in different fields .

Wissenschaftliche Forschungsanwendungen

Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols and phenols.

    Biology: Employed in the modification of biomolecules for various biological studies.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of specialty materials, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- involves its ability to form stable bonds with organic and inorganic substrates. The silicon-oxygen bond in the compound is particularly strong, making it resistant to hydrolysis and oxidation. This stability is crucial for its applications in various fields .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-
  • Silane, chloro(1,1-dimethylethyl)dimethyl-
  • Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-

Uniqueness

Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The presence of the phenyl and propenyl groups enhances its reactivity and makes it suitable for specialized applications .

Eigenschaften

CAS-Nummer

73795-12-7

Molekularformel

C15H24OSi

Molekulargewicht

248.43 g/mol

IUPAC-Name

tert-butyl-dimethyl-(1-phenylprop-2-enoxy)silane

InChI

InChI=1S/C15H24OSi/c1-7-14(13-11-9-8-10-12-13)16-17(5,6)15(2,3)4/h7-12,14H,1H2,2-6H3

InChI-Schlüssel

RFXKDQLXVIXGHY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OC(C=C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.